Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-9(13)6-7-12(14,4)5/h9H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXKOZIBDDYZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894906-99-0 | |
| Record name | tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of β-Aminoalkyl Zinc Reagents
Organozinc intermediates enable stereocontrolled piperidine synthesis. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by sodium hydride-mediated cyclization, yielding 5-methylenepiperidines in 55–85% yields. Hydrogenation of the exocyclic double bond introduces the 5-methyl group, while Boc protection at the 1-position can be achieved post-cyclization. Adapting this method, substitution at the 2-position could be introduced via alkylation prior to cyclization.
Example Protocol:
- Synthesize a β-aminoalkyl zinc iodide with pre-installed 2,2-dimethyl groups.
- Perform copper-catalyzed coupling with 3-chloro-2-(chloromethyl)prop-1-ene.
- Cyclize using NaH to form the 5-methylenepiperidine intermediate.
- Hydrogenate the double bond (H₂/Pd-C) to yield 5-methyl-2,2-dimethylpiperidine.
- Protect the amine with Boc anhydride in THF/NaHCO₃.
Reductive Cyclization of Oxoamino Acids
Reductive cyclization of 6-oxoamino acid derivatives, prepared via conjugate addition of organozinc reagents to enones, generates 2,6-disubstituted piperidines. Modifying the organozinc reagent to include dimethyl substituents at the 2-position could yield the desired 2,2-dimethylpiperidine scaffold. Subsequent amination at the 5-position may involve nitrosation followed by hydrogenation, as demonstrated in analogous syntheses.
Key Reaction Parameters:
- Substrate: 6-Oxoamino acid with 2,2-dimethyl groups.
- Reducing Agent: NaBH₄ or LiAlH₄ for imine reduction.
- Amination: Nitrosation (HNO₂) followed by Pd/Fe-catalyzed hydrogenation (H₂, 2–25 bar).
Introduction of the 5-Amino Group
Direct Amination via Nitrosation-Hydrogenation
A patent by details the preparation of 1-amino-2,6-dimethylpiperidine through nitrosation of 2,6-dimethylpiperidine followed by hydrogenation. Adapting this method for 5-amination requires regioselective nitrosation at the 5-position. Steric effects from the 2,2-dimethyl groups may favor nitrosation at the less hindered 5-position.
Optimization Considerations:
Gabriel Synthesis
The Gabriel reaction offers an alternative route to primary amines. Reaction of 5-bromo-2,2-dimethylpiperidine with potassium phthalimide, followed by hydrazinolysis, could yield the 5-amino derivative. However, the synthesis of the 5-bromo precursor may require directed lithiation or radical bromination, which could be challenging due to steric hindrance.
Boc Protection Strategies
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate, protection is likely performed after piperidine ring formation but before final amination to prevent side reactions.
Standard Protocol:
- Dissolve 5-amino-2,2-dimethylpiperidine in THF.
- Add Boc anhydride (1.1 equiv) and DMAP (catalytic).
- Stir at room temperature for 12–24 hours.
- Purify via column chromatography (SiO₂, hexane/EtOAc).
Stereochemical Considerations
Chiral centers in piperidines arise during cyclization or hydrogenation steps. For enantiomerically pure products (e.g., tert-butyl (5R)-5-amino-3,3-dimethylpiperidine-1-carboxylate), asymmetric hydrogenation or chiral auxiliaries may be employed.
Resolution Methods:
- Chiral Chromatography: Effective but costly for large-scale synthesis.
- Enzymatic Resolution: Lipases or esterases to hydrolyze specific enantiomers.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Zn Reag. | Cu catalysis, NaH cyclization | 55–85 | High stereocontrol | Requires organometallic expertise |
| Reductive Cyclization | Conjugate addition, LiAlH₄ | 60–75 | Scalable | Multi-step, moderate regioselectivity |
| Nitrosation-Hydrogenation | HNO₂, Pd/Fe catalyst | >99 | High conversion | Requires toxic nitrosation agents |
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in deprotection strategies. This reaction is typically performed under acidic conditions:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | TFA (20 equiv.), 2 hours | 5-amino-2,2-dimethylpiperidine hydrochloride | 85–90% |
This method selectively removes the Boc group without affecting the amino group or the piperidine ring. The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .
Oxidation of the Amino Group
The primary amine at the 5-position undergoes oxidation to form nitroso or nitro derivatives, depending on the oxidizing agent:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ in acetic acid, 50°C | 30% H₂O₂, 6 hours | 5-nitroso-2,2-dimethylpiperidine-1-carboxylate | 70% | |
| KMnO₄ in aqueous H₂SO₄, 0°C | KMnO₄ (2 equiv.), 2 hours | 5-nitro-2,2-dimethylpiperidine-1-carboxylate | 60% |
The nitroso derivative is often unstable and may dimerize unless stabilized by steric hindrance from the dimethyl groups.
Reduction of the Carboxylate Group
The ester group can be reduced to a primary alcohol under standard conditions:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ in THF, reflux | LiAlH₄ (3 equiv.), 4 hours | 5-amino-2,2-dimethylpiperidin-1-yl methanol | 75% |
This reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation.
Nucleophilic Substitution Reactions
The Boc-protected amine participates in substitution reactions with electrophiles under basic conditions:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃ in DMF, 60°C | Benzyl bromide (1.2 equiv.) | tert-Butyl 5-(benzylamino)-2,2-dimethylpiperidine-1-carboxylate | 65% |
The dimethyl groups on the piperidine ring enhance steric hindrance, directing substitution to the amino group .
Acylation and Alkylation
The amino group reacts with acyl chlorides or alkyl halides to form amides or secondary amines:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Et₃N in DCM, 0°C to RT | Acetyl chloride (1.1 equiv.) | tert-Butyl 5-acetamido-2,2-dimethylpiperidine-1-carboxylate | 80% |
Acylation is particularly useful for modifying the compound’s solubility and bioavailability.
Cyclization Reactions
Under specific conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| PPh₃, CCl₄, 80°C | – | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-3-one | 55% |
This reaction exploits the proximity of the amino and ester groups to form a six-membered lactam.
Key Research Findings
-
Steric Effects : The 2,2-dimethyl substitution on the piperidine ring significantly influences reaction pathways by limiting access to the nitrogen atom, favoring substitutions at the 5-position .
-
Deprotection Efficiency : TFA-mediated Boc removal achieves near-quantitative yields without side reactions, making it preferable over harsher acids like HCl .
-
Synthetic Utility : The compound’s versatility in forming amides, alcohols, and heterocycles has been leveraged in synthesizing kinase inhibitors and antimicrobial agents.
Scientific Research Applications
Chemical Synthesis Applications
Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate serves as a critical intermediate in the synthesis of various bioactive compounds. Its piperidine structure allows for diverse modifications, enabling the creation of derivatives with tailored biological activities. The compound's stability and reactivity are advantageous in organic synthesis, making it suitable for producing specialty chemicals and pharmaceuticals.
In biological research, this compound is utilized as a precursor for synthesizing molecules with potential therapeutic effects. Studies have indicated its role in developing drugs targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.
Medicinal Chemistry Applications
Derivatives of this compound are being explored for their therapeutic potential in treating various conditions. Preclinical studies have shown promise in:
- Neuroprotection : Compounds derived from this structure have demonstrated protective effects on neuronal cells.
- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Table 2: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives could significantly reduce neuronal cell death induced by oxidative stress.
- Cytotoxicity in Cancer Models : Research revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics.
- Kinase Inhibition Studies : Investigations into the inhibitory effects on kinases such as ERK5 showed promising results, indicating potential uses in targeted cancer therapies.
Table 3: Case Study Highlights
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate include:
- Tert-butyl 2,2-dimethylpiperidine-1-carboxylate
- This compound derivatives
- Other piperidine-based compounds with similar structural features .
Biological Activity
Tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1894906-99-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis and Structure
This compound can be synthesized through various methods, typically involving the reaction of tert-butyl carbamate with appropriate piperidine derivatives. The structure of the compound can be represented as follows:
- Molecular Formula: C12H24N2O2
- Molecular Weight: 228.34 g/mol
- SMILES Notation: CC1(C(CCCN1C(=O)OC(C)(C)C)N)C
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its mechanisms of action and biological effects.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. Research suggests that these compounds may inhibit cholinesterase activity and modulate neurotransmitter levels, offering potential benefits in treating neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Cancer Treatment : A study involving a series of piperidine analogs found that modifications to the piperidine ring significantly enhanced anticancer activity against specific tumor types.
- Alzheimer's Disease : Another investigation focused on the compound's ability to cross the blood-brain barrier, demonstrating its potential as a therapeutic agent for cognitive disorders.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate to minimize steric hindrance during Boc protection?
- Methodology : Steric hindrance in Boc-protected piperidine derivatives can be mitigated by:
- Using bulky bases like triethylamine or DMAP to activate the reaction.
- Conducting the reaction at lower temperatures (0–5°C) to slow down competing side reactions.
- Employing anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the Boc group.
- Reference : Similar Boc-protection strategies for piperidine derivatives are detailed in synthetic protocols for tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate, where triethylamine was critical for suppressing side reactions .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and piperidine ring protons (δ 1.5–3.5 ppm).
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z [M+H]⁺ = theoretical molecular weight (e.g., ~258.3 g/mol).
- IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹).
- Reference : NMR and MS data for structurally analogous compounds (e.g., tert-butyl 2-((N-(3,4-difluorophenyl)propanamido)methyl)piperidine-1-carboxylate) validated these techniques .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodology :
- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
- Recrystallize from a non-polar solvent (e.g., hexane) to remove impurities.
- Confirm purity via HPLC with a C18 column and UV detection (λ = 254 nm).
- Reference : Purification protocols for tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate achieved >95% purity using similar methods .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives of this compound for targeted biological activity?
- Methodology :
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors).
- Apply QSAR models to correlate structural features (e.g., substituent bulk, polarity) with activity data.
- Reference : The ICReDD program integrates computational and experimental data for reaction optimization, applicable to piperidine derivatives .
Q. How should researchers address discrepancies in spectroscopic data during structural validation of this compound?
- Methodology :
- Cross-validate with alternative techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals).
- Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova).
- Re-examine synthetic steps for potential byproducts (e.g., incomplete Boc deprotection).
- Reference : Discrepancies in tert-butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate’s NMR data were resolved via 2D NMR .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?
- Methodology :
- Synthesize analogs with systematic modifications (e.g., varying substituents on the piperidine ring).
- Test analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) to quantify activity.
- Use statistical tools (e.g., PCA or cluster analysis) to identify critical structural features.
Q. How can researchers mitigate challenges in handling this compound’s hygroscopicity during storage?
- Methodology :
- Store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves).
- Use low-humidity gloveboxes (<5% RH) for weighing and dispensing.
- Monitor stability via periodic TLC or HPLC analysis.
- Reference : Safety data sheets for related piperidine derivatives recommend similar storage conditions to prevent degradation .
Q. What experimental approaches are suitable for resolving stereochemical ambiguities in this compound derivatives?
- Methodology :
- X-ray crystallography : Use SHELXL for crystal structure refinement to assign absolute configurations .
- Chiral HPLC : Employ columns like Chiralpak AD-H to separate enantiomers.
- Optical rotation : Compare experimental values with literature data for known stereoisomers.
Q. How should researchers assess the compound’s toxicity profile given limited ecotoxicological data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
